molecular formula C21H21N3O4 B11026870 5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione

5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione

Cat. No.: B11026870
M. Wt: 379.4 g/mol
InChI Key: KQTQMEUOSWRVID-UHFFFAOYSA-N
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Description

The compound “5-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-(4-METHOXYPHENYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE” is a complex organic molecule that features a combination of isoquinoline and imidazole moieties

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C21H21N3O4/c1-28-17-8-6-16(7-9-17)24-20(26)18(22-21(24)27)12-19(25)23-11-10-14-4-2-3-5-15(14)13-23/h2-9,18H,10-13H2,1H3,(H,22,27)

InChI Key

KQTQMEUOSWRVID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-(4-METHOXYPHENYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE” typically involves multi-step organic reactions. The initial steps often include the preparation of the isoquinoline and imidazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions, including:

    Oxidation: The isoquinoline moiety can be oxidized to form various derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: Both the isoquinoline and imidazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoquinoline moiety can lead to the formation of quinoline derivatives, while reduction of the imidazole ring can yield imidazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound may exhibit interesting biological activities due to its structural similarity to various bioactive molecules. It could be used in the development of new pharmaceuticals or as a tool in biochemical research.

Medicine

In medicine, the compound’s potential therapeutic properties could be explored. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where isoquinoline and imidazole derivatives have shown efficacy.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of “5-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-(4-METHOXYPHENYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE” involves its interaction with specific molecular targets. The isoquinoline and imidazole moieties can bind to various enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline and imidazole derivatives, such as:

Uniqueness

What sets “5-{2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-(4-METHOXYPHENYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE” apart is its unique combination of isoquinoline and imidazole moieties, which may confer distinct chemical and biological properties. This dual functionality can be leveraged in various applications, making it a versatile compound in both research and industry.

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